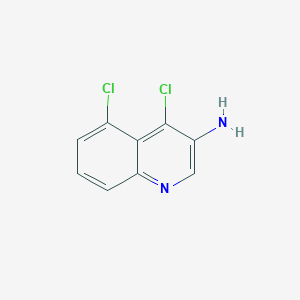

4,5-Dichloroquinolin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dichloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPSHUBBPWFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the reaction of 4,5-dichloroquinoline with ammonia or an amine under suitable conditions. The reaction can be catalyzed by various agents, including palladium catalysts in the presence of bases such as potassium carbonate .

Industrial Production Methods: Industrial production of 4,5-Dichloroquinolin-3-amine often employs large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process parameters, such as temperature, pressure, and reaction time, are meticulously controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of 4,5-Dichloroquinolin-3-amine is its potential as an anticancer agent. Studies have shown that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 4,5-Dichloroquinolin-3-amine have demonstrated promising antiproliferative activities against lung carcinoma (A549) and colon carcinoma (HCT116) cell lines, with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. The structural features of 4,5-Dichloroquinolin-3-amine may enhance its efficacy against bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Quinoline derivatives are known to act as enzyme inhibitors. Specifically, they can inhibit enzymes involved in cancer progression or microbial metabolism. For instance, studies suggest that modifications in the quinoline structure can lead to selective inhibition of specific kinases or other enzymes critical for tumor growth and survival .

Case Study 1: Antileukemia Activity

A study evaluated various benzofuro[3,2-c]quinoline derivatives for their antileukemia activity. Among these derivatives, those structurally related to 4,5-Dichloroquinolin-3-amine showed significant cytotoxicity against MV-4-11 leukemia cells. The most active compound exhibited an IC50 value of 0.12 μM, indicating a high level of potency compared to control compounds .

Case Study 2: Sperm Motility Enhancement

In another investigation focused on reproductive health, quinoline derivatives were assessed for their effects on human sperm motility. Notably, certain compounds demonstrated a considerable increase in both total and progressive motility when tested at specific concentrations. This suggests potential applications in fertility treatments or reproductive health supplements .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4,5-Dichloroquinolin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cellular processes such as replication and transcription, ultimately resulting in cell death. The exact pathways and targets are still under investigation, but it is believed to involve multiple mechanisms .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Research Implications and Gaps

- Reactivity : The 4,5-substitution may hinder Pd-catalyzed coupling compared to 4,8-substituted analogs due to steric and electronic factors.

- Biological Activity : Chlorine positioning influences binding to biological targets (e.g., kinases or antimicrobial enzymes).

- Limitations: Direct data on 4,5-Dichloroquinolin-3-amine are scarce; further studies on synthesis, crystallography, and bioactivity are needed.

Biologische Aktivität

4,5-Dichloroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of 4,5-Dichloroquinolin-3-amine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4,5-Dichloroquinolin-3-amine belongs to the quinoline family and is characterized by:

- Molecular Formula : C9H6Cl2N

- Molecular Weight : Approximately 213.06 g/mol

- Structure : Contains two chlorine atoms at the 4th and 5th positions of the quinoline ring and an amino group at the 3rd position.

This unique substitution pattern contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 4,5-Dichloroquinolin-3-amine exhibits notable antimicrobial properties. The compound may inhibit nucleic acid or protein synthesis in microorganisms, leading to cell death. Several studies have evaluated its efficacy against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Mycobacterium tuberculosis | Significant |

The compound's mechanism of action involves binding to DNA or proteins, disrupting essential cellular processes such as replication and transcription.

Anticancer Activity

The anticancer potential of 4,5-Dichloroquinolin-3-amine has been explored in various cancer cell lines. Studies suggest that it may disrupt signaling pathways involved in cell growth and survival:

Case Study: Colon Cancer Cells

A study evaluated the effects of 4,5-Dichloroquinolin-3-amine on colon cancer cell lines. The results indicated:

- IC50 Values : Ranged from 10 µM to 20 µM across different cell lines.

- Mechanism : Induction of apoptosis and sub-G1 cell cycle arrest were observed.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 15 | Apoptosis induction |

| SW480 | 12 | Cell cycle arrest (sub-G1) |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Research Findings on Mechanisms

The biological activity of 4,5-Dichloroquinolin-3-amine is attributed to its interaction with specific molecular targets. Research indicates multiple mechanisms are involved:

- DNA Intercalation : The compound can intercalate between DNA bases, disrupting replication.

- Protein Binding : It binds to proteins involved in cell signaling pathways, affecting their function.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Dichloroquinolin-3-amine, and how can purity be optimized?

- Methodology : A common approach involves chlorination of quinoline precursors followed by regioselective amination. For example, analogous compounds like 7-chloroquinolin-4-amine derivatives are synthesized via nucleophilic substitution under nitrogen atmosphere using triethylamine as a base and methanesulfonyl chloride as an activating agent . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in solvents like ethyl acetate is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 4,5-Dichloroquinolin-3-amine?

- Methodology :

- NMR : H and C NMR confirm substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns.

- HPLC : Purity assessment (e.g., 97% purity reported for similar chlorinated amines using reverse-phase C18 columns) .

Q. What safety precautions are essential when handling 4,5-Dichloroquinolin-3-amine in the laboratory?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For structurally related compounds (e.g., 2,6-dimethyl-4-quinolinamine), immediate decontamination with soap/water and medical consultation for exposure are recommended .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of 4,5-Dichloroquinolin-3-amine derivatives?

- Methodology : Optimize solvent systems (e.g., THF for amine coupling reactions) and catalyst selection. For example, triethylamine in anhydrous dichloromethane improved yields of 7-chloroquinolin-4-amine derivatives by 21–31% . Temperature control (e.g., ice bath for exothermic steps) and inert atmospheres (N) reduce side reactions .

Q. What in vitro assays are suitable for assessing the antimalarial or anticancer potential of 4,5-Dichloroquinolin-3-amine derivatives?

- Methodology :

- Antimalarial : Plasmodium lactate dehydrogenase (pLDH) assay or β-hematin inhibition tests.

- Anticancer : MTT or Mosmann’s cytotoxicity assays using cancer cell lines (e.g., HepG2, MCF-7), with IC determination .

Q. How do structural modifications (e.g., halogenation, side-chain elongation) affect the bioactivity of 4,5-Dichloroquinolin-3-amine?

- Methodology : Compare analogs like 6-chloroquinolin-4-amine (antimalarial IC <1 µM) or imidazo[4,5-c]quinoline derivatives (A3 adenosine receptor affinity). Chlorine atoms at positions 4 and 5 enhance lipophilicity and target binding, while alkyl side chains (e.g., propyl groups) improve pharmacokinetics .

Q. What strategies resolve contradictory data in reported biological activities of chlorinated quinoline amines?

- Methodology :

- Replicate studies under standardized conditions (e.g., fixed cell lines, serum concentrations).

- Purity verification : Use HPLC-MS to exclude impurities as confounding factors.

- Dose-response curves : Validate activity across multiple concentrations to assess reproducibility .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments for 4,5-Dichloroquinolin-3-amine in toxicity studies?

- Methodology : Use log-spaced concentrations (e.g., 0.1–100 µM) and include positive controls (e.g., chloroquine for antimalarial assays). For cytotoxicity, measure ATP levels or caspase-3 activation to differentiate apoptosis from necrosis .

Q. What computational tools predict the reactivity or metabolic stability of 4,5-Dichloroquinolin-3-amine?

- Methodology :

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites.

- ADME prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.